

NIOSH Method 3500: Determination of Formaldehyde by the Chromotropic Acid Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dihydroxynaphthalene-2,7-disulfonic acid

Cat. No.: B090061

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Application Note & Protocol

This document provides a detailed application note and experimental protocol for the quantitative determination of formaldehyde in air samples using NIOSH Method 3500. This method is suitable for researchers, scientists, and drug development professionals who require a sensitive and reliable technique for formaldehyde analysis.

Principle of the Method

NIOSH Method 3500 is a well-established spectrophotometric method for the determination of formaldehyde. The method is based on the reaction of formaldehyde with 4,5-dihydroxy-2,7-naphthalenedisulfonic acid (chromotropic acid) in the presence of concentrated sulfuric acid. This reaction produces a purple-colored cyclic ether (a xanthene derivative), which is quantified by measuring its absorbance at 580 nm.^[1] The intensity of the color produced is directly proportional to the amount of formaldehyde present in the sample. Air samples are collected by drawing air through impingers containing a 1% sodium bisulfite solution, which traps the formaldehyde.^{[2][3]}

Performance Characteristics

NIOSH Method 3500 is recognized as the most sensitive formaldehyde method in the NIOSH Manual of Analytical Methods.^{[2][4]} Key performance characteristics are summarized in the table below.

Parameter	Value	Reference
Working Range	0.02 to 4.0 ppm (0.025 to 4.6 mg/m ³) for an 80-L air sample	[2][4]
Limit of Detection (LOD)	0.5 µg per sample	[4]
Ceiling Level Measurement	As low as 0.1 ppm for a 15-L sample	[2][4]
Precision (Coefficient of Variation, CV)	Pooled precision of 0.09 to 0.114 in field studies	[5]
Interferences	Phenols can cause a negative bias.[1][2] Ethanol, higher molecular weight alcohols, olefins, aromatic hydrocarbons, and cyclohexanone can also cause small negative interferences. [1][2] Oxidizable organic materials may lead to a positive interference.[2] Other aldehydes generally do not interfere.[2]	

Experimental Protocol

Reagents

All reagents should be ACS reagent grade or higher.

- Chromotropic Acid (1%): Dissolve 0.10 g of 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt in distilled water and dilute to 10 mL. Filter and store in a brown bottle. Prepare fresh weekly.[2][3]
- Sulfuric Acid (96%): Concentrated H₂SO₄.
- Sodium Bisulfite Solution (1%): Dissolve 1.0 g of sodium bisulfite (NaHSO₃) in 100 mL of distilled water. Prepare fresh weekly.[2][3]

- Formaldehyde Stock Solution (1 mg/mL): Prepare by diluting 2.7 mL of 37% formalin solution to 1 L with distilled water. Standardize this solution by the sodium sulfite method.[2]
- Calibration Stock Solution: Dilute 1 mL of the 1 mg/mL formaldehyde stock solution to 100 mL with 1% sodium bisulfite solution. This creates a 10 µg/mL solution.
- Working Standards: Prepare a series of working standards by diluting the calibration stock solution with 1% sodium bisulfite solution to cover the expected range of the samples.

Equipment

- Spectrophotometer: Capable of measuring absorbance at 580 nm, with 1-cm cuvettes.[2][3]
- Personal Sampling Pump: Calibrated, with a flow rate of 0.2 to 1.0 L/min.[2][3]
- Impingers: Midget impingers.[3]
- Glass-stoppered flasks: 25-mL.[2][3]
- Water Bath: Capable of maintaining a temperature of 95°C.[2][3]
- Volumetric pipettes and flasks.[2][3]
- Graduated cylinders.[2]

Sample Collection

- Calibrate each personal sampling pump with a representative sampler in line.
- Fill two midget impingers in series with 20 mL each of 1% sodium bisulfite solution.[2][3]
- Connect the impingers to the sampling pump with flexible, inert tubing.
- Sample the air at a known flow rate between 0.2 and 1.0 L/min for a total sample volume of 1 to 100 L.[3]
- After sampling, transfer the contents of each impinger to separate, clean polyethylene bottles for transport to the laboratory.[3]

Sample Preparation and Analysis

- Transfer the solution from each impinger to a 25-mL graduated cylinder and record the volume.
- Pipette a 4-mL aliquot of each sample solution into a 25-mL glass-stoppered flask.
- Add 0.1 mL of 1% chromotropic acid solution to the flask and mix.[\[2\]](#)
- Carefully and slowly add 6 mL of concentrated sulfuric acid to the flask. CAUTION: This step is highly exothermic. Gently swirl to mix.[\[2\]](#)
- Heat the flask in a 95°C water bath for 15 minutes.[\[2\]](#)
- Allow the solution to cool to room temperature.
- Measure the absorbance of the solution at 580 nm using a spectrophotometer, with a reagent blank in the reference cell.

Calibration and Quantification

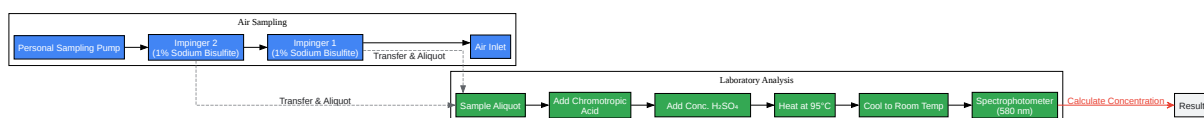
- Prepare a series of working standards from the calibration stock solution.
- Treat the working standards in the same manner as the samples (steps 3.4.2 to 3.4.7).
- Plot a calibration curve of absorbance versus the mass of formaldehyde (in µg) in the standards.
- Determine the mass of formaldehyde in each sample aliquot from the calibration curve.
- Calculate the total mass of formaldehyde in each impinger solution by accounting for the total volume of the solution and the aliquot volume used.
- The concentration of formaldehyde in the air sample is calculated using the following formula:

$$C \text{ (mg/m}^3\text{)} = (M_1 + M_2) / V$$

Where:

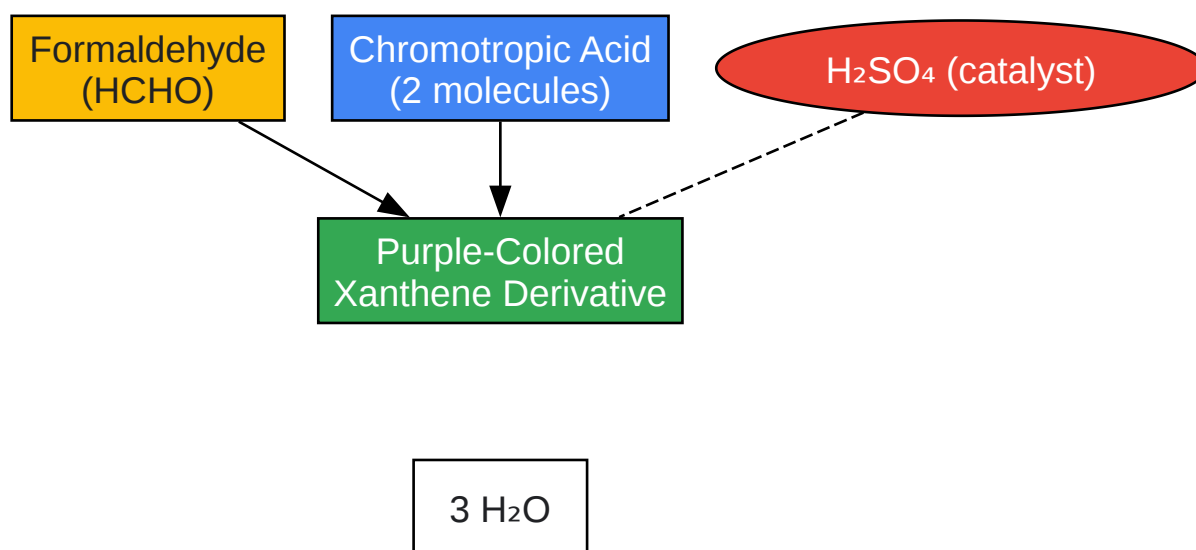
- C = Concentration of formaldehyde in mg/m^3
- M_1 = Mass of formaldehyde in the front impinger (μg)
- M_2 = Mass of formaldehyde in the back impinger (μg)
- V = Volume of air sampled (L)

Visualizations



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Caption: Experimental workflow for NIOSH Method 3500.



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Caption: Reaction of formaldehyde with chromotropic acid.

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- To cite this document: BenchChem. [NIOSH Method 3500: Determination of Formaldehyde by the Chromotropic Acid Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090061#niosh-method-3500-for-formaldehyde-using-chromotropic-acid]

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